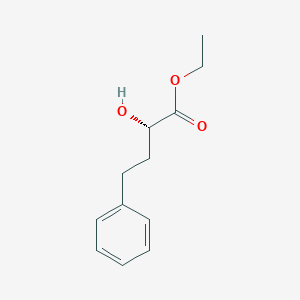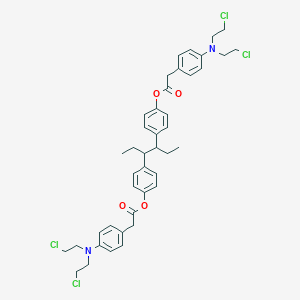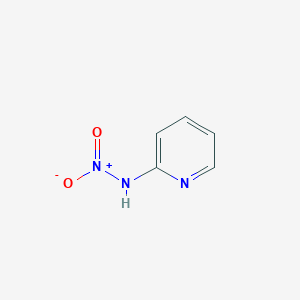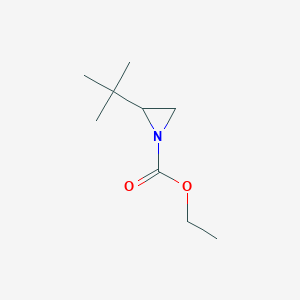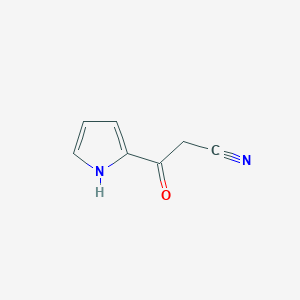
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide, also known as BZ-423, is a small molecule drug that has shown potential in treating various autoimmune and inflammatory diseases. It was first synthesized by scientists at the University of Michigan in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves the inhibition of a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating the immune system and is overexpressed in various autoimmune and inflammatory diseases. By inhibiting mBDZR, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide reduces the activity of immune cells, leading to a decrease in inflammation and autoimmune responses. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and autoimmune responses, leading to improvements in disease symptoms. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. However, the specific biochemical and physiological effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide are still being studied, and further research is needed to fully understand its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide in lab experiments is its specificity for mBDZR. This allows researchers to study the effects of mBDZR inhibition on various biological processes. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.
Orientations Futures
There are numerous future directions for research on N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its potential therapeutic applications. This includes studying its effects on various autoimmune and inflammatory diseases, as well as its potential as an anti-cancer agent. Finally, there is a need for more comprehensive studies on the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.
Méthodes De Synthèse
The synthesis of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. The second step involves the reaction of this intermediate product with 5-methoxy-2-mercaptobenzothiazole to form N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and lupus. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have anti-tumor and anti-metastatic effects, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
103040-91-1 |
|---|---|
Nom du produit |
N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide |
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-5-7(14-2)3-4-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) |
Clé InChI |
ZKNFVQNHIHCHEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
SMILES canonique |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Synonymes |
Benzothiazole, 2-acetamido-5-methoxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



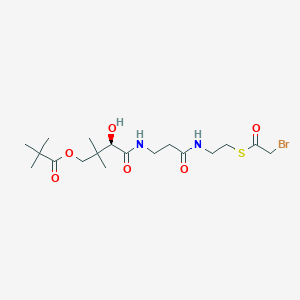
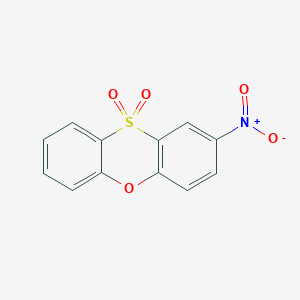


![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
